N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide: is a chemical compound with a molecular formula of C10H10N2OS. It is part of the benzisothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide typically involves the reaction of 2,1-benzisothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of pain pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)propanamide
- N-(2,1-Benzisothiazol-3-yl)acetamide
- N-(2,1-Benzisothiazol-3-yl)-2-chloro-N-methylacetamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
67019-24-3 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h3-6,8H,7H2,1-2H3,(H,13,15) |
InChI Key |
GXKKYXVBEDXANB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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